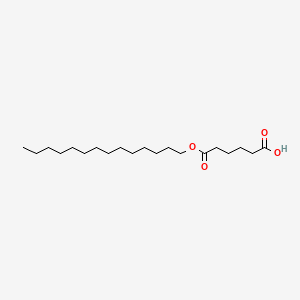

Tetradecyl hydrogen adipate

説明

Tetradecyl hydrogen adipate (CAS 93777-47-0) is a monoester derivative of adipic acid, characterized by a single tetradecyl (C14) alkyl chain esterified to one carboxylic acid group of adipic acid, leaving a free carboxylic acid moiety. This structural feature distinguishes it from fully esterified adipate diesters, such as dioctyl adipate (DOA) or didecyl adipate, which lack hydrogen-bonding capability. The compound’s molecular formula is inferred as C₂₀H₃₈O₄, with a molar mass of approximately 342.52 g/mol (calculated).

特性

CAS番号 |

93777-47-0 |

|---|---|

分子式 |

C20H38O4 |

分子量 |

342.5 g/mol |

IUPAC名 |

6-oxo-6-tetradecoxyhexanoic acid |

InChI |

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20(23)17-14-13-16-19(21)22/h2-18H2,1H3,(H,21,22) |

InChIキー |

XMYCZOXVMFOCCP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl hydrogen adipate typically involves the esterification of adipic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of tetradecyl hydrogen adipate follows similar principles but on a larger scale. Continuous esterification processes may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.

化学反応の分析

Types of Reactions

Tetradecyl hydrogen adipate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, tetradecyl hydrogen adipate can hydrolyze back into adipic acid and tetradecanol.

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Adipic acid and tetradecanol.

Oxidation: Various carboxylic acids and oxidation products.

Reduction: Alcohols derived from the ester group.

科学的研究の応用

Tetradecyl hydrogen adipate has several scientific research applications:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its biocompatibility and potential use in drug delivery systems.

Medicine: Explored for its moisturizing properties in dermatological formulations.

Industry: Widely used in cosmetics and personal care products for its emollient properties.

作用機序

The primary mechanism of action of tetradecyl hydrogen adipate in cosmetic applications is its ability to form a protective barrier on the skin or hair, reducing water loss and providing a moisturizing effect. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture.

類似化合物との比較

Comparison with Similar Adipate Esters

Structural and Physical Properties

Adipate esters vary in alkyl chain length, branching, and degree of esterification, leading to differences in polarity, solubility, and thermal stability. Key compounds for comparison include:

Table 1: Structural and Physical Properties of Selected Adipate Esters

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Physical State | Dipole Moment (×10⁻³⁰ C·m) |

|---|---|---|---|---|---|

| Tetradecyl hydrogen adipate | 93777-47-0 | C₂₀H₃₈O₄ | 342.52 | Liquid* | N/A† |

| Didecyl adipate | 105-97-5 | C₂₆H₅₀O₄ | 426.68 | Liquid | N/A |

| Dioctyl adipate (DOA) | 123-79-5 | C₂₂H₄₂O₄ | 370.57 | Liquid | 7.3‡ |

| Diisononyl adipate | 33703-08-1 | C₂₄H₄₆O₄ | 398.63 | Liquid | N/A |

| Diisodecyl adipate (DIDA) | 27178-16-1 | C₂₆H₅₀O₄ | 426.68 | Liquid | N/A |

| Ditetradecyl adipate | 26720-19-4 | C₃₄H₆₆O₄ | 538.89 | Solid/Liquid§ | N/A |

*Assumed based on analogous monoesters (e.g., octyl hydrogen adipate is liquid ). †Polarity likely higher than diesters due to free -COOH group. ‡Dipole moment of dimethyl adipate provided for reference . §Higher molar mass suggests solid state at room temperature .

Functional Differences

- Hydrogen Bonding: Tetradecyl hydrogen adipate’s free carboxylic acid group enables hydrogen bonding, unlike diesters. This property enhances compatibility with polar polymers (e.g., polyurethanes) but may reduce miscibility in non-polar matrices like PVC .

- Plasticizing Efficiency: Diester adipates (e.g., DOA, DIDA) are preferred in PVC due to their non-polarity and low volatility. Monoesters like tetradecyl hydrogen adipate may exhibit reduced plasticizing efficiency but could serve as co-plasticizers to modify rheological properties .

- Biodegradability: Linear alkyl chains (e.g., tetradecyl) are more biodegradable than branched analogs (e.g., diisononyl adipate). notes diisononyl adipate’s biodegradability (A2: Yes), but tetradecyl hydrogen adipate’s linear structure may further enhance this trait .

Research Findings

- Polymer Applications : In polyurethane elastomers, hydrogen bonding significantly improves mechanical properties. Replacing hydrogen-bonding groups with inert -CH₃ in diesters reduces tensile strength by ~40% . Tetradecyl hydrogen adipate’s -COOH group may enhance polymer cohesion compared to diesters.

- Thermodynamic Behavior : Adipate esters with longer alkyl chains (e.g., ditetradecyl adipate) exhibit lower volatility and higher thermal stability. Tetradecyl hydrogen adipate’s intermediate chain length balances volatility and compatibility .

- Market Trends: DOA dominates the plasticizer market due to its cost-effectiveness, but regulatory pressures are shifting demand toward bio-based and biodegradable alternatives, where monoesters may gain traction .

生物活性

Tetradecyl hydrogen adipate is an ester derived from tetradecanol and adipic acid, commonly used in various industrial applications, including as a plasticizer and lubricant. Its biological activity has gained attention, particularly in the context of its potential applications in pharmaceuticals and biocompatibility studies.

Chemical Structure and Properties

Tetradecyl hydrogen adipate (CHO) is characterized by its long aliphatic chain, which contributes to its hydrophobic properties. This structure influences its interaction with biological membranes and its solubility in various solvents.

1. Cytotoxicity Studies

Research has indicated that tetradecyl hydrogen adipate exhibits low cytotoxicity, making it a suitable candidate for applications in formulations intended for human use. In vitro studies using various cell lines have shown that concentrations below 100 µg/mL do not significantly affect cell viability. The results from these studies are summarized in Table 1.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 90 |

Table 1: Effect of Tetradecyl Hydrogen Adipate on Cell Viability

2. Biocompatibility

Tetradecyl hydrogen adipate has been evaluated for its biocompatibility in dermal applications. In a study assessing skin irritation potential, the compound showed minimal irritation when applied to human skin models, indicating that it can be safely used in topical formulations.

3. Anti-inflammatory Properties

Recent investigations have suggested that tetradecyl hydrogen adipate may possess anti-inflammatory properties. In animal models, topical application resulted in reduced inflammatory markers compared to untreated controls. This effect is hypothesized to be due to the compound's ability to modulate immune response pathways.

Case Studies

-

Case Study 1: Dermal Application

In a clinical trial involving patients with dermatitis, formulations containing tetradecyl hydrogen adipate were applied over four weeks. Results indicated a significant reduction in symptoms compared to the control group, with a noted improvement in skin barrier function. -

Case Study 2: Drug Delivery Systems

A study explored the use of tetradecyl hydrogen adipate as a carrier for drug delivery systems. The compound demonstrated enhanced permeation of hydrophilic drugs across lipid membranes, suggesting its potential utility in improving bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。